



Chemical properties and structure of (S)-Baxdrostat

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An In-depth Technical Guide to (S)-Baxdrostat: Chemical Properties and Structure

Introduction

(S)-Baxdrostat, also known by its development codes CIN-107 and RO6836191, is a potent and highly selective small molecule inhibitor of aldosterone synthase (CYP11B2).[1][2] Aldosterone synthase is the key enzyme responsible for the final steps in the biosynthesis of aldosterone, a mineralocorticoid hormone that plays a crucial role in the regulation of blood pressure through sodium and water retention.[3][4] By selectively targeting this enzyme, **(S)-Baxdrostat** effectively reduces aldosterone levels, offering a promising therapeutic approach for conditions such as resistant hypertension, primary aldosteronism, and chronic kidney disease.[5][6]

A significant challenge in the development of aldosterone synthase inhibitors has been achieving selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis and shares 93% sequence homology with CYP11B2.[2][7][8] (S)-Baxdrostat has demonstrated a high degree of selectivity, with over 100-fold greater potency for CYP11B2 than for CYP11B1 in vitro.[1][7][9] This high selectivity minimizes the risk of off-target effects related to cortisol suppression, a significant advantage over earlier, less selective inhibitors.[2] Clinical trials have confirmed that (S)-Baxdrostat produces a dosedependent reduction in plasma aldosterone without meaningfully impacting cortisol levels.[2] [10] This guide provides a detailed overview of the chemical properties, structure, and key experimental methodologies related to (S)-Baxdrostat.



Chemical Structure and Properties

(S)-Baxdrostat is the S-enantiomer of Baxdrostat. Its structure is characterized by a tetrahydroisoquinoline core linked to a dihydroquinolinone moiety.

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Caption: Chemical structure of (S)-Baxdrostat.

Physicochemical Properties

The key physicochemical properties of **(S)-Baxdrostat** are summarized in the table below, providing essential data for researchers in drug formulation and development.

Property	Value	Reference(s)
IUPAC Name	N-[(8S)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide	
Synonyms	(S)-CIN-107, (S)-RO6836191	[1][2]
CAS Number	1428652-16-7	
Molecular Formula	C22H25N3O2	_
Molecular Weight	363.45 g/mol	
Exact Mass	363.1947 g/mol	_
Elemental Analysis	C, 72.70%; H, 6.93%; N, 11.56%; O, 8.80%	_
Half-Life (t½)	~29 hours	

Solubility



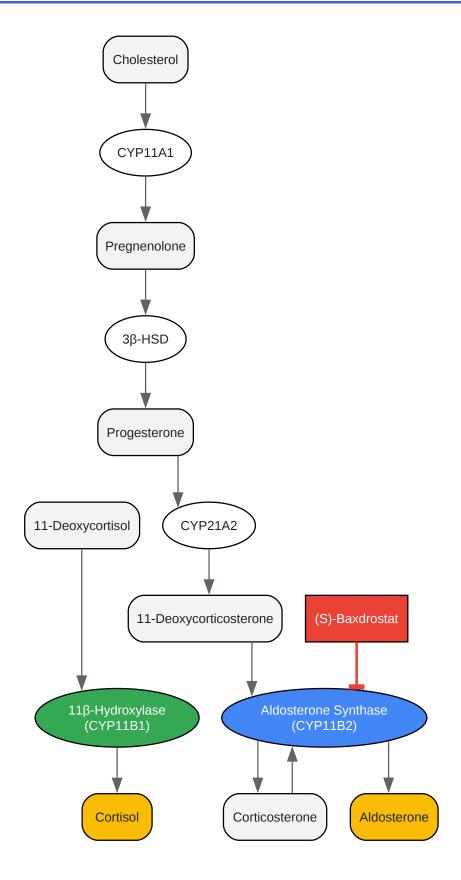
The solubility of **(S)-Baxdrostat** in various solvents and formulation systems is critical for its use in in vitro and in vivo studies.

Solvent/Formulation	Solubility	Reference(s)
DMSO	≥ 90.0 mg/mL (247.6 mM)	_
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	≥ 2.5 mg/mL (6.88 mM)	
10% DMSO + 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (6.88 mM)	_
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL (6.88 mM)	-

Mechanism of Action: Inhibition of Aldosterone Synthesis

(S)-Baxdrostat exerts its therapeutic effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme is responsible for the final three steps in the conversion of 11-deoxycorticosterone to aldosterone in the zona glomerulosa of the adrenal cortex. By blocking this pathway, **(S)-Baxdrostat** prevents the production of aldosterone, a key driver of hypertension.





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Caption: Aldosterone synthesis pathway showing inhibition by **(S)-Baxdrostat**.



Experimental Protocols

This section details the methodologies for the synthesis of **(S)-Baxdrostat** and a representative protocol for evaluating its inhibitory activity.

Chemical Synthesis of (S)-Baxdrostat

The synthesis of **(S)-Baxdrostat** involves a multi-step process. The following protocol is based on information disclosed in patent literature.

Step 1: Formation of (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide

- Dissolve 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (6.9 mmol) and (S)-tert-butylsulfinamide (20.7 mmol) in 20 mL of tetrahydrofuran (THF).
- Add ethyl titanate (48.28 mmol) to the solution.
- Heat the reaction mixture to 65°C and stir for 48 hours.
- Cool the mixture to room temperature. Add ethyl acetate and water, and stir for 15 minutes.
- Remove the resulting solid by filtration.
- Separate the organic and aqueous phases of the filtrate.
- Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, which is used directly in the next step.

Step 2: Suzuki Coupling

- Combine the crude product from Step 1, a suitable boronic acid or ester partner (e.g., 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., AcOK) in a solvent such as toluene.
- Degas the mixture and stir at an elevated temperature (e.g., 130°C) for several hours until
 the reaction is complete.

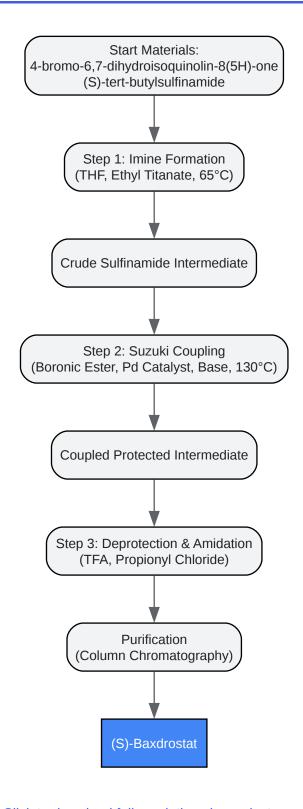


- Filter the reaction mixture and concentrate the filtrate.
- Purify the residue using column chromatography to yield the coupled product.

Step 3: Deprotection and Final Amide Formation

- Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).
- Add a strong acid, such as trifluoroacetic acid (TFA), to remove the tert-butylsulfinyl protecting group. Stir for approximately 1 hour.
- Concentrate the reaction solution under reduced pressure.
- React the resulting amine with propionyl chloride or propionic anhydride in the presence of a base to form the final propanamide product, (S)-Baxdrostat.
- Purify the final compound using column chromatography.





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Caption: Workflow for the chemical synthesis of (S)-Baxdrostat.



In Vitro Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a generalized method for determining the in vitro inhibitory potency (IC₅₀) of **(S)-Baxdrostat** against human CYP11B2 and CYP11B1 to establish its selectivity. The specific conditions used in proprietary studies may vary.

Objective: To measure the concentration of **(S)-Baxdrostat** required to inhibit 50% of the activity of recombinant human aldosterone synthase (CYP11B2) and 11β -hydroxylase (CYP11B1).

Materials:

- Recombinant human CYP11B2 and CYP11B1 enzymes.
- Substrate: 11-deoxycorticosterone for CYP11B2; 11-deoxycortisol for CYP11B1.
- (S)-Baxdrostat stock solution in DMSO.
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
- NADPH regenerating system.
- 96-well microplates.
- LC-MS/MS system for product quantification.

Procedure:

- Prepare serial dilutions of **(S)-Baxdrostat** in DMSO, and then further dilute into the assay buffer to achieve final desired concentrations.
- In a 96-well plate, add the assay buffer, the recombinant enzyme (CYP11B2 or CYP11B1), and the **(S)-Baxdrostat** dilution (or vehicle control).
- Pre-incubate the mixture at 37°C for 10-15 minutes.
- Initiate the enzymatic reaction by adding the substrate and the NADPH regenerating system.

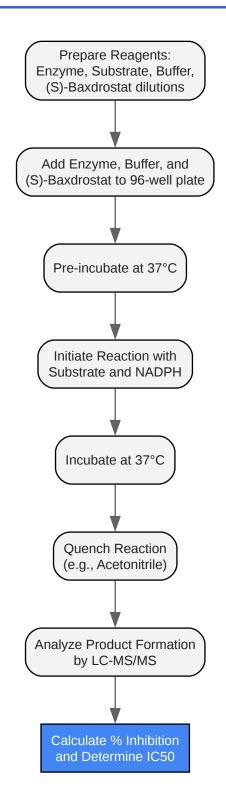
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- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a quenching solution (e.g., acetonitrile).
- Centrifuge the plates to pellet precipitated proteins.
- Analyze the supernatant for the amount of product formed (e.g., aldosterone or cortisol)
 using a validated LC-MS/MS method.
- Calculate the percent inhibition for each concentration of (S)-Baxdrostat relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
- The selectivity index is calculated as the ratio of IC₅₀ (CYP11B1) / IC₅₀ (CYP11B2). For Baxdrostat, this ratio is >100.[9]





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Caption: Experimental workflow for in vitro enzyme inhibition assay.



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